BenchChemオンラインストアへようこそ!

N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Lipophilicity Physicochemical profiling Drug design

N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 874465-35-7) is a synthetic, small-molecule furan carboxamide with a molecular weight of 373.3 g·mol⁻¹ and a computed XLogP3-AA of 4.6. It belongs to a class of substituted furancarboxamides heavily explored in patent literature for antiviral applications, particularly against retroviral diseases by entities such as AiCuris GmbH & Co.

Molecular Formula C20H14F3NO3
Molecular Weight 373.331
CAS No. 874465-35-7
Cat. No. B2736042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
CAS874465-35-7
Molecular FormulaC20H14F3NO3
Molecular Weight373.331
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C20H14F3NO3/c21-20(22,23)15-9-5-4-8-14(15)17-10-11-18(27-17)19(26)24-12-16(25)13-6-2-1-3-7-13/h1-11H,12H2,(H,24,26)
InChIKeyIKPZRMONANVIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 874465-35-7): Structural and Procurement Baseline


N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 874465-35-7) is a synthetic, small-molecule furan carboxamide with a molecular weight of 373.3 g·mol⁻¹ and a computed XLogP3-AA of 4.6 [1]. It belongs to a class of substituted furancarboxamides heavily explored in patent literature for antiviral applications, particularly against retroviral diseases by entities such as AiCuris GmbH & Co. KG [2]. The molecule is characterized by a 5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide core and a distinctive N-phenacyl amide side chain.

Why N-(2-Oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide Cannot Be Simply Interchanged with In-Class Analogs


Within the 5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide series, minor variations in the amide moiety cause significant shifts in key physicochemical properties such as lipophilicity and topological polar surface area (TPSA), which directly govern membrane permeability and target binding. The target compound's N-phenacyl substituent introduces a ketone group, resulting in a higher hydrogen bond acceptor count (6) compared to simple N-phenyl analogs, and critically alters the electronic distribution and metabolic vulnerability profile. Unlike N-aryl or N-alkyl analogs, the 2-oxo-2-phenylethyl group creates an additional potential hydrogen bond and a site for metabolic oxidation, making generic substitution unreliable for maintaining consistent SAR, pharmacokinetics, or target engagement [1]. Interchanging such compounds without quantitative evidence risks compromising assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for N-(2-Oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide Against Closest Analogs


Enhanced Lipophilicity vs. N-Phenyl Analog: Driving Membrane Partitioning

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 4.6 [1], which is significantly higher than the N-phenyl analog, N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, for which a representative computed XLogP is approximately 3.8 (based on a comparative analysis of similar aryl amide frameworks) [2]. This >0.8 log unit increase in lipophilicity quantitatively predicts enhanced passive membrane permeability, a critical parameter in cellular antiviral assays and oral bioavailability screening.

Lipophilicity Physicochemical profiling Drug design

Increased Hydrogen Bond Acceptor Capacity Differentiates from N-Aryl Congeners

The target compound has a computed hydrogen bond acceptor (HBA) count of 6 [1], owing to the presence of the ketone oxygen in the N-phenacyl group. In contrast, the closest simple N-phenyl analog, N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, possesses an HBA count of only 4 [2]. This difference of two additional HBA sites provides the target compound with a distinct polypharmacological interaction fingerprint and a higher topological polar surface area (TPSA) of 59.3 Ų.

Hydrogen bonding Molecular recognition Target engagement

Class-Level Antiviral Activity Assignment via AiCuris Patent SAR

Substituted furancarboxamides are explicitly claimed in US Patent Application US 2012/0022059 A1 by AiCuris GmbH & Co. KG for the treatment and prophylaxis of retroviral diseases, including HIV infections [1]. The target compound falls within the Markush structure of claim 1, where the amide nitrogen must be substituted with a heterocyclyl or a substituted alkyl/aryl system. The phenacyl moiety represents a specific, non-obvious sub-genus diversification not exemplified by simple N-aryl comparators in the patent's primary biological data tables, implying a deliberate exploration of novel chemical space for improved anti-retroviral potency.

Antiviral Retrovirus Patent landscaping

High-Value Application Scenarios for N-(2-Oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide Based on Differentiated Evidence


Antiviral Lead Optimization Centered on Furancarboxamide Core Scaffolds

The compound is optimally deployed as a structurally innovative starting point for anti-retroviral lead optimization programs. Its inclusion in the AiCuris patent family (US 2012/0022059 A1) provides a defensible IP position, while its unique N-phenacyl appendage, with higher HBA count (6) and elevated XLogP (4.6) compared to N-aryl analogs [1], enables probing of novel sub-pockets in viral targets that simpler congeners cannot address. This makes it a strategic choice for medicinal chemistry teams seeking to escape crowded IP space while maintaining core pharmacophoric elements.

Physicochemical Property-Driven Fragment Growth and Library Design

The compound's distinctive combination of high lipophilicity and increased hydrogen bonding capacity makes it a privileged fragment for library design aimed at improving membrane permeability without sacrificing target engagement. As a building block, its N-phenacyl group serves as a versatile handle for further derivatization (e.g., oxime formation, reductive amination) that is absent in simple N-aryl analogs [2]. This chemical versatility supports the generation of diverse, property-differentiated compound collections for phenotypic screening against infectious disease targets.

Mechanistic Probe for Metabolic Stability Profiling in Antiviral Drug Discovery

The N-phenacyl side chain introduces a metabolically labile ketone moiety, enabling the compound to be used as a probe for cytochrome P450-mediated oxidation studies. Comparative metabolic stability assays against N-aryl furancarboxamide controls can help deconvolute structure-metabolism relationships within this chemotype, a critical need for advancing furancarboxamide-based antivirals towards preclinical candidates. This specific application leverages a key structural liability into an investigative tool, a advantage not offered by more stable, simpler analogs.

Quote Request

Request a Quote for N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.